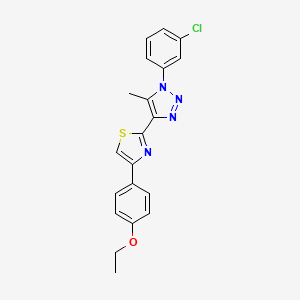

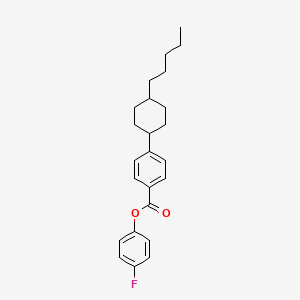

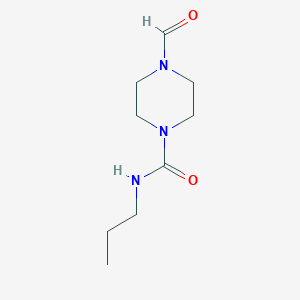

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiazoles, on the other hand, are a class of compounds that contain a five-membered ring made up of one sulfur atom and one nitrogen atom . They are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of triazole derivatives has been widely studied. For example, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy .

Molecular Structure Analysis

Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

Triazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The compound has been utilized in the synthesis of structurally related molecules, demonstrating the versatility of its core structure in creating new chemical entities. For instance, Kariuki et al. (2021) synthesized isostructural compounds using a similar thiazole and triazole framework, highlighting the compound's utility in structural chemistry studies (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal Structure Analysis

- The compound's structural analogs have been analyzed using X-ray crystallography, showcasing its potential in aiding the understanding of molecular geometries and conformations. Dong and Wang (2005) investigated a related compound's crystal structure, providing insights into the spatial arrangement of such molecules (Dong & Wang, 2005).

Enzyme Inhibition Studies

- Compounds derived from this chemical structure have been explored for their enzyme inhibition properties, indicating potential therapeutic applications. Bekircan, Ülker, and Menteşe (2015) synthesized derivatives and evaluated their lipase and α-glucosidase inhibition, contributing to the field of medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Agrochemical Research

- Novel compounds containing thiazole and triazole rings, similar to the compound , have been synthesized and tested for agrochemical applications, such as insecticidal and fungicidal activities. Zhu and Shi (2009) investigated the potential of these compounds in agriculture (Zhu & Shi, 2009).

Antimicrobial Activity

- Several studies have focused on the synthesis of derivatives with potential antimicrobial properties. For instance, Jagadale et al. (2020) synthesized thiazolyl-1,2,3-triazolyl-alcohol derivatives and evaluated their antibacterial and antifungal activities (Jagadale et al., 2020).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, triazole compounds in general are capable of binding in the biological system with a variety of enzymes and receptors . Molecular docking studies have shown that some triazole derivatives could be potential inhibitors for the novel SARS Cov-2 virus .

Zukünftige Richtungen

The future directions in the research of triazole and thiazole derivatives are likely to focus on the synthesis of new derivatives with potential biological activities, such as antimicrobial, antioxidant, and antiviral activities . Further studies could also focus on the development of these new hybrids as potential antimicrobial agents .

Eigenschaften

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-ethoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-3-26-17-9-7-14(8-10-17)18-12-27-20(22-18)19-13(2)25(24-23-19)16-6-4-5-15(21)11-16/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRFWABRLBBLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-ethoxyphenyl)thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2462694.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2462698.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2462700.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2462701.png)

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2462705.png)

![6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)